Cecropin-B
Description
Primary Sequence Analysis and Consensus Motifs
This compound’s primary sequence is KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH₂ , comprising 37 residues with a net charge of +9 at physiological pH. Key features include:
- Amphipathic N-terminal helix : Residues 1–22 form a positively charged hydrophilic face and a hydrophobic face, critical for membrane binding.
- Hinge region : A flexible proline-glycine-alanine (AGP) motif (residues 29–31) separates the N-terminal helix from the C-terminal hydrophobic helix.
- C-terminal hydrophobic helix : Residues 32–37 form a nonpolar domain that anchors into lipid bilayers.
The sequence aligns with the PROSITE signature PS00268 (W-x(0,2)-[KDN]-{Q}-{L}-K-[KRE]-[LI]-E-[RKN]), shared by cecropins from diverse organisms.
| Feature | This compound | Cecropin-A | Cecropin-P1 |
|---|---|---|---|
| Primary sequence length | 37 residues | 37 residues | 31 residues |
| Net charge (pH 7.4) | +9 | +8 | +6 |
| Hinge motif | AGP | AGP | Absent |
| C-terminal modification | Amidated | Amidated | Free |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KWKVFKKIEKVGRNIRDGIVKAGPAIAVLGQAN |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications of Cecropin B
Cecropin B is an antimicrobial peptide (AMP) belonging to the cecropin family, known for its activity against a variety of microorganisms . It has a positive charge and forms two α-helices, allowing it to target and disrupt cell membranes . Originally isolated from the Hyalophora cecropia moth, Cecropin B has demonstrated significant potential in various scientific research applications, particularly as an antimicrobial and anti-inflammatory agent .
Antimicrobial Applications
Cecropin B exhibits antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and some fungi . The peptide's mechanism involves forming amphipathic α-helices that target non-polar lipids in cell membranes, leading to the creation of ion-permeable channels. This process causes cell depolarization, irreversible cytolysis, and ultimately, cell death .
- Antibacterial Activity: Cecropin B has shown potent antimicrobial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.1 mg/ml . In vivo experiments involving the injection of cecropin B into the mammary glands of dairy goats have successfully inhibited mastitis caused by Staphylococcus aureus . Cecropin B can disrupt the anionic cell membranes of Gram-negative bacteria, leading to a bacteriostatic effect .
- Antiviral Effects: Cecropins also possess antiviral properties. Cecropin D and cecropin P1 have demonstrated the ability to inhibit porcine reproductive and respiratory syndrome virus infection and reduce cell apoptosis .
Anti-Inflammatory Applications
Cecropin DH, a derivative of cecropin B, has potential as a therapeutic agent due to its antibacterial and anti-inflammatory properties .
Veterinary Medicine
Cecropin B is being explored as a substitute for antibiotics in veterinary medicine due to its unique research significance and application prospects .
- Treatment of Intestinal Inflammation: Cecropins are garnering attention for their role in treating intestinal inflammation and regulating intestinal flora .
- Growth Performance in Piglets: Dietary cecropin could inhibit the growth of harmful bacteria and promote growth performance in weaned piglets .
Metabolic Disease Research
Research indicates that cecropin B can repress CYP3A29 expression by interacting with TLRs, which leads to NF-κB activation and modulation of downstream genes like PXR . Cecropin B regulates the expression of CYP3A29 through the activation of the TLR2/4-NF-κB/PXR signaling pathway in HepLi cells . Studies have shown that cecropin B can inhibit the expression of CYP3A29 . The results of these studies could potentially guide the therapy of metabolic diseases by targeting signal transduction molecules, thus providing a basis for better use of AMPs in veterinary and human clinical medicines .
Cancer Imaging
Cecropin B, along with penetratin, pVEC, and MAP, has been shown to cause membrane permeabilization during translocation, which is relevant in the context of cancer imaging . HYNIC-AocNle-CycMSHhex displayed high tumor to normal organ uptake ratios, highlighting its potential for metastatic melanoma detection in the future .
Limitations and Future Directions
Chemical Reactions Analysis
Mechanism of Interaction with Membranes
-
Perpendicular Penetration: Research indicates that cecropins B1 and B2 exhibit perpendicular penetration from the Lys side, where the Trp residue of cecropin B1 is immersed in the Pseudomonas aeruginosa (PA) membrane .
-
Membrane Disruption: Cecropin peptides create cracks through the negatively charged outer membrane of PA .
-
Pore-Forming Mechanism : Cecropin B can inhibit HPS via a pore-forming mechanism by interacting with the cytoplasmic membrane of bacteria. As cecropin B concentration increases, the bacteria membrane is more seriously damaged .
-
Cooperative Action: Cecropin B inserts into an anionic model membrane with its amphipathic N-terminal segment, supported by the hydrophobic C-terminal segment of a second peptide. The two peptides interact via a Glu···Lys salt bridge and together sustain a pore in the membrane .
Impact on Gene Expression
-
CYP3A29 Repression: Cecropin B represses CYP3A29 expression through activation of the TLR2/4-NF-κB/PXR signaling pathway in HepLi cells .
-
Transcriptional Inhibition: Cecropin B downregulates the expression of CYP3A29 by inhibiting its promoter activity .
Expression and Purification
-
Fusion Expression: Cecropin B can be expressed in a fusion form with six-histidine and SUMO tags in Escherichia coli. A six-histidine tag attached to SUMO is used for purification of SUMO-fused AMPs and isolates AMPs after cleavage by SUMOase .
-
Recombinant Production: A cecropin-B-like partial sequence can be cloned in a plasmid containing an MBP solubility tag, a Hisx6 tag, and a cleavage site for TEV endoprotease to produce the recombinant peptide .
Structural Characteristics
-
α-Helix Conformation: Recombinant this compound-like structural assays suggested an α-helix conformation when AgCecropB is in contact with SDS. In an aqueous environment without the detergent, the peptide is found in a random coil structure .
Efficiency of Entrapment
-
Entrapment Efficiency Calculation: The percent efficiency of entrapment (%EE) of the Cec-B entrapped or adsorbed onto the chitosan was obtained from the determination of free Cec-B concentration in the supernatant recovered after particle centrifugation (18,000 rpm, 50 min) by absorbance measurement at λmax = 210 nm . The %EE was calculated using the equation:
Comparison with Similar Compounds
Cecropin Family: Cecropin-A vs. Cecropin-B
Key Differences :
Thanatin: A β-Sheet Antimicrobial Peptide
Key Differences :
- Thanatin’s β-sheet structure and disulfide bond confer stability but reduce membrane permeability compared to this compound.
- Thanatin targets intracellular pathways (e.g., respiration), whereas this compound is primarily membranolytic .
Hybrid and Engineered Variants: Cecropin B-Lysozyme Fusion
Key Differences :
Agricultural Biotechnology
- Citrus Canker Resistance : Transgenic citrus expressing this compound with PR1a signal peptides showed 44.79–62.50% reduced disease incidence compared to wild-type (91%) .
- Huanglongbing (HLB) : Phloem-specific expression of this compound in citrus reduced Candidatus Liberibacter asiaticus titers by 50% .
- Rice Blight : this compound transgenic rice lines exhibited 35–50% lower Xanthomonas oryzae infection rates .
Preparation Methods
Expression in Escherichia coli
- The cecropin B gene is cloned into bacterial expression vectors such as pET-M30-MBP or pET series plasmids.
- Fusion tags like 6xHis and maltose-binding protein (MBP) are often used to enhance solubility and facilitate purification.
- Expression is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Cultures are grown typically at 28–37 °C, with expression monitored over time.
- Purification involves affinity chromatography using Ni^2+ resin columns targeting His-tags.
- Fusion tags are cleaved enzymatically (e.g., SUMOase or TEV protease) to release native this compound.
- Final purification steps include dialysis and further chromatographic techniques.
- AgCecropB (a cecropin B-like peptide) was expressed in E. coli BL21 (DE3) at 28 °C with 0.5 mM IPTG.
- Purification involved two-step affinity chromatography.
- The recombinant peptide showed correct molecular mass (~4.6 kDa) confirmed by high-resolution mass spectrometry.
- Structural analysis confirmed α-helical conformation typical of cecropins.
Expression in Pichia pastoris
- The cecropin B gene is inserted into the pPICZα-A vector for expression in Pichia pastoris strain SMD1168.
- The α-factor secretion signal is used to direct peptide secretion into the culture medium.
- Cultures are grown in buffered methanol-complex medium (BMMY) at pH 6.0 with methanol induction for up to 60 hours.
- Secreted peptides are harvested by centrifugation and ultrafiltration.
- Purification involves ion-exchange chromatography (e.g., CM-Sepharose column) using linear salt gradients.
- Protein concentration is determined by dye-binding assays.
- Approximately 50 mg of recombinant this compound was secreted per liter of culture.
- The recombinant peptide appeared as a single homogeneous band (~4.7 kDa) on SDS-PAGE.
- Optimal expression conditions included 28 °C, 1% methanol, and pH 6.0 for 60 hours.
Genetic Engineering with Intein-Mediated Cleavage
Overview:
An advanced recombinant method involves fusion of this compound with inteins (protein splicing elements) to facilitate self-cleavage and release of the target peptide.
- The cecropin B gene is fused to an intein sequence in vectors such as pTWIN1.
- Oligopeptides (e.g., GRA, CRA, SRA) are added at the N-terminus to enhance intein cleavage efficiency.
- Fusion proteins are expressed in E. coli.
- Cleavage conditions are optimized (pH 6.0–7.5, temperature) to induce intein-mediated splicing and release this compound.
- Purified peptides are obtained after cleavage and subsequent chromatographic purification.
- Optimal cleavage occurs at pH 7.0.
- This method provides a controlled and efficient way to produce native this compound without additional residues.
- Facilitates large-scale production with high purity.
Comparative Summary Table of Preparation Methods
| Preparation Method | Host/Technique | Purification Method | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Solid-Phase Peptide Synthesis | Chemical synthesis | RP-HPLC | >95% purity; mg scale | High purity; sequence control | Costly, less scalable |
| Recombinant in E. coli | Bacterial expression | Ni^2+ affinity chromatography, tag cleavage | Confirmed by MS; mg scale | Cost-effective; scalable | Requires tag removal, folding issues |
| Recombinant in Pichia pastoris | Yeast expression | Ultrafiltration, ion-exchange chromatography | ~50 mg/L; pure by SDS-PAGE | Secretion simplifies purification | Longer culture times |
| Intein-mediated recombinant | Bacterial expression with intein fusion | Cleavage buffer, chromatographic purification | Efficient cleavage; high purity | Native peptide release; scalable | Requires optimization of cleavage |
Research Findings and Notes
- Peptides synthesized chemically or expressed recombinantly maintain antimicrobial activity against gram-positive and gram-negative bacteria.
- Structural studies confirm α-helical conformations essential for biological function.
- Recombinant methods allow for fusion tags facilitating purification and solubility, but require enzymatic cleavage to obtain native peptides.
- Optimal expression and cleavage conditions (pH, temperature, induction time) are critical for yield and activity.
- Recombinant expression in Pichia pastoris yields high amounts of secreted peptide, advantageous for industrial-scale production.
- Intein-mediated cleavage offers a promising approach for tag-free peptide production.
Q & A
Basic: How can researchers quantify Cecropin-B concentration in vitro, and what methodological considerations are critical?
Answer:
The Bradford assay is a widely used method for quantifying this compound in vitro. This technique relies on the binding of Coomassie Brilliant Blue G-250 dye to the peptide, inducing a spectral shift measurable at 595 nm . Key steps include:
Standard Curve Preparation : Use a known concentration of this compound (e.g., 0–100 µg/mL) to generate a linear calibration curve.
Sample Dilution : Ensure samples fall within the assay’s dynamic range to avoid saturation.
Interference Mitigation : Detergents (e.g., SDS) or high salt concentrations can distort results; pre-dialysis may be necessary.
Table 1: Example Bradford Assay Parameters for this compound
| Parameter | Value/Range |
|---|---|
| Detection Wavelength | 595 nm |
| Linear Range | 1–100 µg/mL |
| Coefficient of Variation | <5% (intra-assay) |
Basic: What are the standard methodologies to assess this compound’s antimicrobial activity?
Answer:
The broth microdilution method is recommended for evaluating this compound’s minimum inhibitory concentration (MIC) against bacterial strains (e.g., S. aureus, K. pneumoniae):
Bacterial Inoculum : Adjust to 1–5 × 10⁵ CFU/mL in Mueller-Hinton broth.
Peptide Dilution : Prepare this compound in a 2-fold serial dilution (e.g., 0.5–128 µg/mL).
Incubation : 24 hours at 37°C under aerobic conditions.
Endpoint Determination : Optical density (OD₆₀₀) or resazurin-based viability staining for MIC calculation .
Table 2: Antimicrobial Activity of this compound (10 µg/mL)
| Pathogen | Inhibition (%) | Bactericidal Activity |
|---|---|---|
| S. aureus | 71.67 | None observed |
| K. pneumoniae | 85.95 | None observed |
Advanced: How to design experiments to test this compound’s efficacy against antibiotic-resistant strains while addressing molecular weight effects?
Answer:
Experimental Design Considerations:
- Strain Selection : Include multidrug-resistant (MDR) strains (e.g., MRSA, ESBL-producing K. pneumoniae) alongside wild-type controls.
- Dosage Optimization : Account for this compound’s high molecular weight (3834.7 Da), which may reduce tissue penetration. Use nanoparticle encapsulation (e.g., chitosan NPs) to enhance delivery .
- Control Groups :
- Positive control: Conventional antibiotics (e.g., vancomycin).
- Negative control: Untreated cells or vehicle-only (e.g., PBS).
Statistical Power : Calculate sample size using tools like G*Power, with α=0.05, power=0.8, and effect size based on prior MIC data .
Advanced: How to resolve contradictions in data on this compound’s structural effects on substrates (e.g., wool fibers)?
Answer:
Conflicting data may arise from differences in experimental conditions or substrate interactions. For example:
- XRD Analysis : this compound increases disordered β-sheet structures in wool fibers (peak at 2θ = 20.2°), suggesting hydrogen bond disruption. However, SEM shows no surface damage, indicating effects are molecular rather than macroscopic .
- Methodological Harmonization :
- Standardize hydration levels during XRD to control for water-induced swelling.
- Use atomic force microscopy (AFM) to complement SEM for nanoscale structural analysis.
Table 3: Structural Impact of this compound on Wool Fibers
| Parameter | This compound Effect | Method Used |
|---|---|---|
| Crystallinity | Slight increase (2θ=9.2°) | XRD |
| Surface Morphology | No significant change | SEM |
| β-sheet Disorder | Increased (2θ=20.2°) | XRD |
Advanced: What strategies address this compound’s cytotoxicity in mammalian cells while retaining antimicrobial efficacy?
Answer:
- Selective Modification : Introduce D-amino acids or cyclization to reduce hemolytic activity.
- Dose-Response Profiling : Compare cytotoxicity (e.g., via MTT assay on HEK-293 cells) and antimicrobial activity to identify a therapeutic window.
- Hybrid Peptides : Fuse this compound with non-toxic AMPs (e.g., LL-37) to balance potency and safety .
Key Takeaways for Researchers
Reproducibility : Document experimental protocols in detail, including peptide purity (>95% via HPLC) and storage conditions (-80°C in lyophilized form) .
Data Interpretation : Contextualize antimicrobial results with structural and cytotoxicity data to avoid overgeneralization.
Innovative Delivery : Nanoparticle systems (e.g., chitosan) are critical for enhancing this compound’s bioavailability in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
